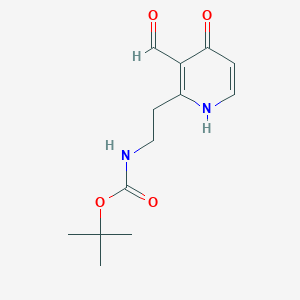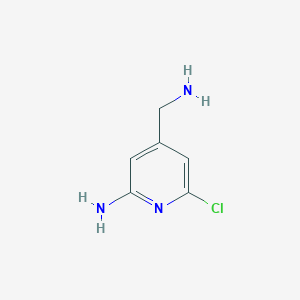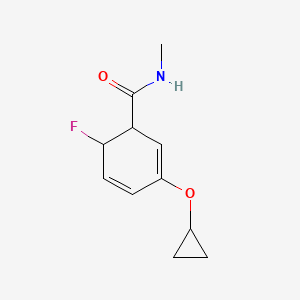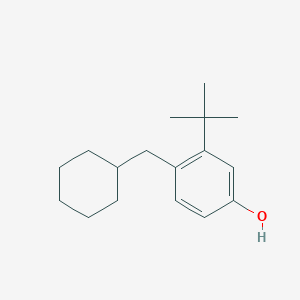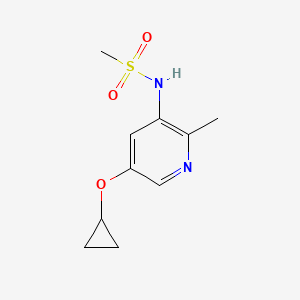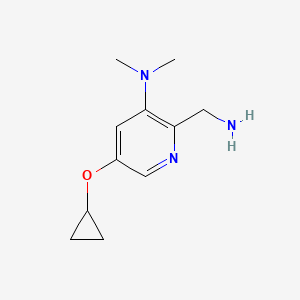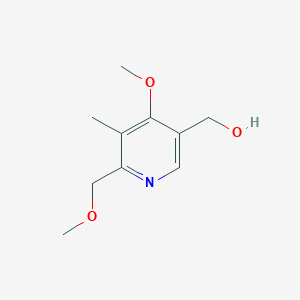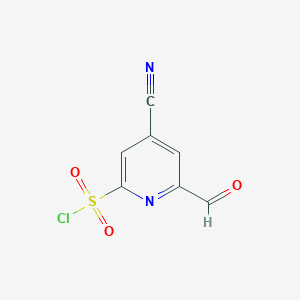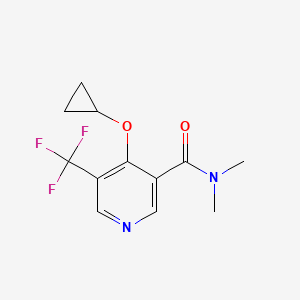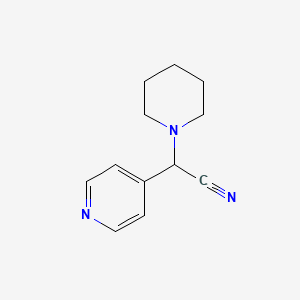
2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile is an organic compound that features a piperidine ring and a pyridine ring connected through an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile typically involves the reaction of 4-cyanopyridine with piperidine under specific conditions. One common method includes:
Reactants: 4-cyanopyridine and piperidine.
Solvent: Anhydrous ethanol or another suitable solvent.
Catalyst: A base such as potassium carbonate.
Temperature: The reaction is usually carried out at reflux temperature.
Time: The reaction mixture is stirred for several hours until completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(Piperidin-1-YL)-2-(pyridin-3-YL)acetonitrile
- 2-(Piperidin-1-YL)-2-(pyridin-2-YL)acetonitrile
- 2-(Morpholin-4-YL)-2-(pyridin-4-YL)acetonitrile
Comparison:
- Structural Differences: The position of the pyridine ring nitrogen atom can significantly influence the compound’s reactivity and binding properties.
- Unique Features: 2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C12H15N3/c13-10-12(11-4-6-14-7-5-11)15-8-2-1-3-9-15/h4-7,12H,1-3,8-9H2 |
InChI Key |
HACREUNPAXWLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


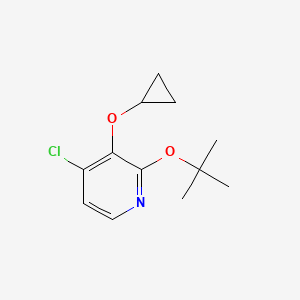
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
